Pentafluoroethyl ethyl ether

Übersicht

Beschreibung

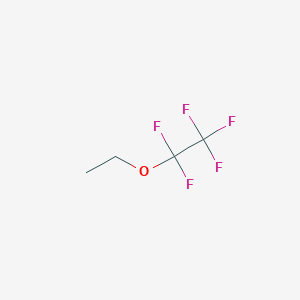

Pentafluoroethyl ethyl ether, also known as Ethyl pentafluoroethyl ether, is a chemical compound with the molecular formula C4H5F5O . It has an average mass of 164.074 Da and a monoisotopic mass of 164.026062 Da . It is also known by other names such as 1-Ethoxy-1,1,2,2,2-pentafluoroethane and Ethoxypentafluoroethane .

Molecular Structure Analysis

The Pentafluoroethyl ethyl ether molecule contains a total of 14 bonds. There are 9 non-H bonds, 2 rotatable bonds, and 1 ether (aliphatic) . The systematic name for this compound is 1-Ethoxy-1,1,2,2,2-pentafluoroethane .Chemical Reactions Analysis

Ethers are generally unreactive, making them excellent solvents. The most common reaction of ethers is cleavage of the C–O bond by strong acids. During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical And Chemical Properties Analysis

Pentafluoroethyl ethyl ether has a density of 1.3±0.1 g/cm3, a boiling point of 21.8±35.0 °C at 760 mmHg, and a vapor pressure of 850.1±0.0 mmHg at 25°C . It has a flash point of -28.5±21.8 °C and an index of refraction of 1.288 . It also has a molar refractivity of 23.1±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

1. Lithium/Sulfur Batteries

Pentafluoroethyl ethyl ether derivatives, such as ethyl 1,1,2,2-tetrafluoroethyl ether (ETFE), have been studied for their use in lithium/sulfur batteries. Research by Lu et al. (2015) highlights the role of ETFE in enhancing the stability of the electrolyte/anode interface and improving the electrochemical performance of these batteries.

2. Synthesis Techniques

The synthesis of pentafluoroethyl ethers through silver-mediated oxidative pentafluoroethylation of alcohols and phenols has been explored. Fu et al. (2017) developed a method using broadly available substrates and reagents to produce various pentafluoroethyl ethers, showcasing the versatility of this compound in synthetic chemistry.

3. Reactive Distillation in Ether Synthesis

The synthesis of ethers such as ethyl tert-butyl ether (ETBE) through reactive distillation offers advantages in terms of higher conversion rates and improved energy efficiency. Research by Jhon & Lee (2003) provides insights into the dynamic simulation of this process, emphasizing the significance of pentafluoroethyl ethyl ether in industrial-scale synthesis.

4. Liquid Extraction of Ethanol

The use of fluorinated ethers in the liquid extraction of ethanol from ethyl tert-butyl ether (ETBE) has been investigated. Arce et al. (2006) studied the impact of fluorinated ethers on the separation of ether and alcohol, highlighting the application in industrial separations.

5. Impact on Engine Performance

The addition of ethers like ETBE to diesel fuel can alter its physicochemical properties and performance in engine tests. Menezes et al. (2006) investigated the effects of ether additives on diesel, demonstrating the potential of pentafluoroethyl ethyl ether in fuel formulation.

6. Etherification for Fuel Formulation

The etherification of biodiesel-derived glycerol with ethanol over specific catalysts to produce ethyl ethers for use as gasoline or diesel fuel components is another application. Melero et al. (2012) focused on this process, emphasizing the role of pentafluoroethyl ethyl ether derivatives in biofuel production.

Safety and Hazards

Ethers, including Pentafluoroethyl ethyl ether, should be handled with care due to their potential hazards. They can form dust and vapors, which should be avoided. Contact with skin and eyes should be prevented, and personal protective equipment, including chemical impermeable gloves, should be used .

Eigenschaften

IUPAC Name |

1-ethoxy-1,1,2,2,2-pentafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F5O/c1-2-10-4(8,9)3(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJVPUWOURIOCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379749 | |

| Record name | Pentafluoroethyl ethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentafluoroethyl ethyl ether | |

CAS RN |

22052-81-9 | |

| Record name | Pentafluoroethyl ethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

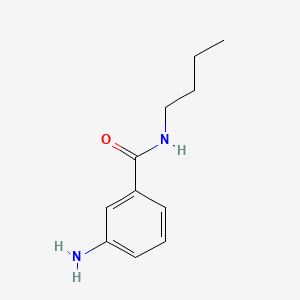

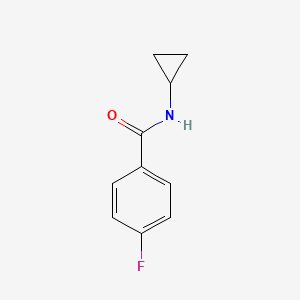

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)